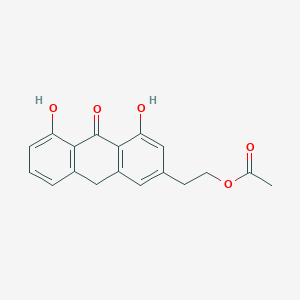
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate is a chemical compound belonging to the class of anthraquinones. It is characterized by the presence of two hydroxy groups at positions 4 and 5, and a keto group at position 10 on the anthracene ring. This compound is an intermediate in the biosynthesis of nogalamycin, a potent antibiotic produced by the bacterium Streptomyces nogalater .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate typically involves the acylation of 2-(4,5-dihydroxy-9,10-dihydroanthracen-2-yl)ethanol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of the ethanol derivative and the acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve the fermentation of Streptomyces nogalater followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of the desired compound, and the extraction involves solvent extraction techniques to isolate the compound from the fermentation broth .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of acetylated derivatives.
Applications De Recherche Scientifique
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of nogalamycin, an antibiotic.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate involves its interaction with molecular targets in bacterial cells. It inhibits the synthesis of nucleic acids by intercalating into DNA, thereby preventing replication and transcription. This leads to the inhibition of bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-deoxynogalonic acid: A similar compound with a similar structure but different functional groups.
9,10-Dihydroxyanthracene: Another anthraquinone derivative with similar chemical properties
Uniqueness
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate is unique due to its specific functional groups and its role as an intermediate in the biosynthesis of nogalamycin. Its unique structure allows it to participate in specific chemical reactions and biological processes that are not observed in other similar compounds .
Propriétés
Numéro CAS |
52924-61-5 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-(4,5-dihydroxy-10-oxo-9H-anthracen-2-yl)ethyl acetate |
InChI |
InChI=1S/C18H16O5/c1-10(19)23-6-5-11-7-13-9-12-3-2-4-14(20)16(12)18(22)17(13)15(21)8-11/h2-4,7-8,20-21H,5-6,9H2,1H3 |
Clé InChI |
ALFBNAIYPUPBOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


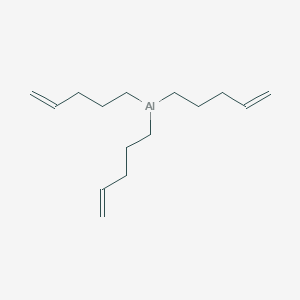
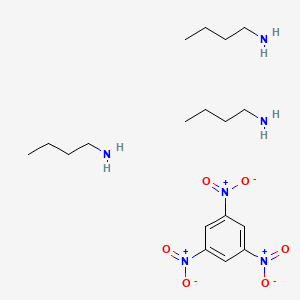
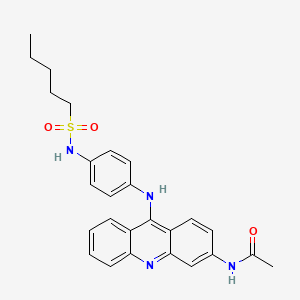
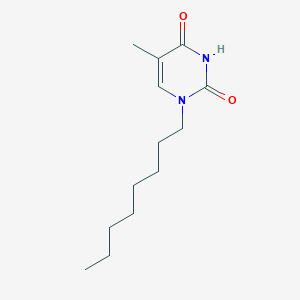
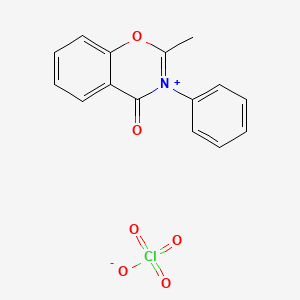
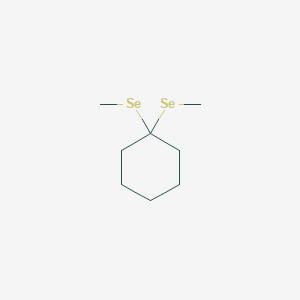
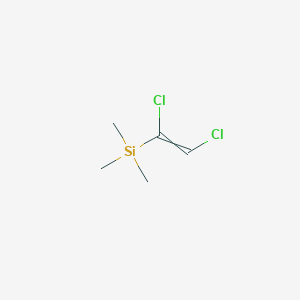
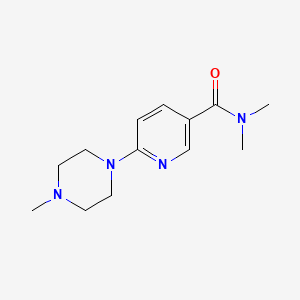
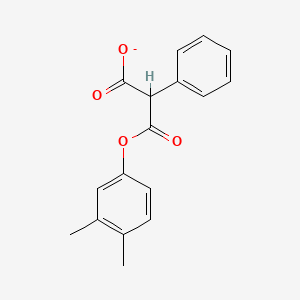
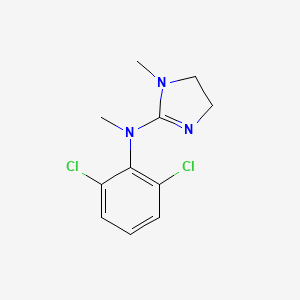
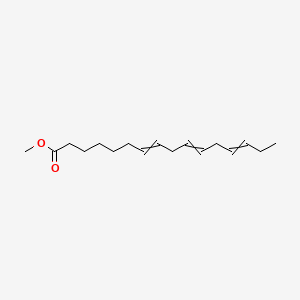
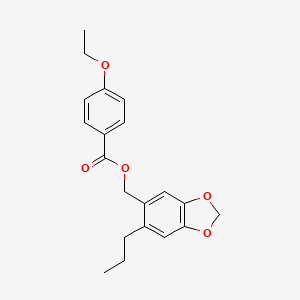

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
